molecular formula C12H16ClNO B3024548 4-chloro-N-(2,6-dimethylphenyl)butanamide CAS No. 77470-76-9

4-chloro-N-(2,6-dimethylphenyl)butanamide

Cat. No.: B3024548
CAS No.: 77470-76-9
M. Wt: 225.71 g/mol
InChI Key: BDSZSYFXLCPIKE-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,6-dimethylphenyl)butanamide (CAS 77470-76-9) is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . This compound serves as a versatile and valuable intermediate in organic synthesis and medicinal chemistry research. Its primary research application is as a key precursor in the design and synthesis of novel pharmacophoric hybrids with potential anticonvulsant activity . Specifically, it is used to create compounds like 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides, which have shown promising results in preclinical animal models of seizures, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The activity in the subcutaneous picrotoxin (scPIC) model suggests that the resulting molecules may exert their effects through GABA-ergic mediation, a crucial pathway in the central nervous system . The 2,6-dimethylphenyl moiety, a defining feature of this molecule, is a recognized structural component in a class of pharmaceutical compounds, most notably local anesthetics such as lidocaine and bupivacaine . This underscores the compound's relevance in building molecules that interact with biological targets. Researchers value this compound for its ability to contribute to structures with improved lipophilicity, which is a critical factor for blood-brain barrier penetration in the development of central nervous system (CNS) active agents . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(2,6-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-5-3-6-10(2)12(9)14-11(15)7-4-8-13/h3,5-6H,4,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSZSYFXLCPIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366414
Record name 4-Chloro-N-(2,6-dimethylphenyl)butanamide
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URL https://comptox.epa.gov/dashboard/DTXSID80366414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77470-76-9
Record name 4-Chloro-N-(2,6-dimethylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro N 2,6 Dimethylphenyl Butanamide and Analogous Structures

Direct Amidation and Acyl Substitution Approaches

The formation of the amide bond is the crucial step in the synthesis of 4-chloro-N-(2,6-dimethylphenyl)butanamide. This is typically achieved through nucleophilic acyl substitution, where the nucleophilic amine (2,6-dimethylaniline) attacks an activated carboxylic acid derivative.

A primary and highly effective method for synthesizing N-(2,6-dimethylphenyl)butanamides is the direct condensation of 2,6-dimethylaniline (B139824) with a suitable butanoyl halide, such as butanoyl chloride or 4-chlorobutanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. libretexts.org The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the amide bond and releasing hydrogen chloride (HCl) as a byproduct. chemguide.co.uk

Due to the formation of HCl, the reaction is typically carried out in the presence of a base to neutralize the acid, which would otherwise protonate the starting amine and render it non-nucleophilic. fishersci.itcommonorganicchemistry.com Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine, which act as acid scavengers. researchgate.net The reaction is generally performed in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) at room temperature. fishersci.itcommonorganicchemistry.com

A closely related synthesis is that of 2-chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate for the anesthetic Lidocaine (B1675312). In that preparation, 2,6-dimethylaniline is treated with 2-chloroacetyl chloride, often in a solvent like glacial acetic acid with sodium acetate acting as the base. The sodium acetate buffers the generated HCl. This demonstrates the robustness of the acylation reaction even with the sterically hindered 2,6-disubstituted aniline.

Table 1: Typical Reagents for Condensation Reaction
RoleExample ReagentFunction
Amine2,6-DimethylanilineNucleophile
Acylating Agent4-Chlorobutanoyl chlorideElectrophile
Base (Acid Scavenger)Triethylamine, Pyridine, or Sodium AcetateNeutralizes HCl byproduct
SolventDichloromethane (DCM) or Acetic AcidReaction Medium

The synthesis of N-substituted butanamides relies on the principles of nucleophilic acyl substitution. The most common strategy involves the activation of a carboxylic acid to make the carbonyl carbon more electrophilic. fishersci.it Acyl chlorides and acid anhydrides are highly reactive activated forms that readily react with primary and secondary amines to form amides. chemguide.co.ukfishersci.it

The general mechanism involves two key steps:

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the acylating agent.

Elimination: The tetrahedral intermediate formed collapses, expelling the leaving group (e.g., Cl⁻ from an acyl chloride or a carboxylate from an anhydride).

The reactivity of this process can be influenced by several factors:

Steric Hindrance: Bulky substituents on either the amine or the acyl chloride can slow the reaction rate. The two methyl groups ortho to the amino group in 2,6-dimethylaniline create significant steric hindrance, which can necessitate more forcing reaction conditions.

Electronic Effects: Electron-donating groups on the aniline increase its nucleophilicity, while electron-withdrawing groups on the acyl chloride increase its electrophilicity, both of which can accelerate the reaction.

Leaving Group Ability: The choice of activating group is critical. Chloride is an excellent leaving group, making acyl chlorides highly reactive.

Alternative methods for amide bond formation exist, such as using coupling reagents (e.g., DCC, EDC, HATU) to activate the carboxylic acid in situ, which are particularly useful for sensitive substrates. fishersci.it However, for a robust synthesis like that of this compound, the acyl chloride method is often preferred for its efficiency and cost-effectiveness. commonorganicchemistry.com

Strategies for Incorporating Halogen Substituents in Butanamide Scaffolds

Introducing a chlorine atom onto the butanamide structure can be achieved either by using a pre-halogenated building block or by halogenating the fully formed amide.

The most direct and regioselective method to synthesize this compound is to use an acyl chloride that already contains the halogen at the desired position. In this case, the reaction involves the condensation of 2,6-dimethylaniline with 4-chlorobutanoyl chloride.

This approach offers significant advantages:

Regiocontrol: The position of the chlorine atom is unambiguously defined by the starting material.

Efficiency: The synthesis is convergent and typically involves a single amidation step to form the final carbon-nitrogen bond.

The reaction proceeds via the same nucleophilic acyl substitution mechanism described previously. The presence of the chlorine atom on the butanoyl chain does not significantly interfere with the acylation reaction at the carbonyl group. This strategy is widely employed in pharmaceutical synthesis for its reliability and control over the final structure. researchgate.net

An alternative, though often less practical, approach is the halogenation of a pre-formed N-(2,6-dimethylphenyl)butanamide. This would involve a C-H activation/functionalization reaction on the alkyl chain. The free-radical chlorination of unactivated alkanes is a known industrial process but often suffers from a lack of selectivity, leading to mixtures of products. nih.govmasterorganicchemistry.com

For an N-aryl butanamide, the aliphatic chain has several positions (α, β, γ) that could potentially be chlorinated. Classical free-radical chlorination using reagents like chlorine gas (Cl₂) and UV light would likely result in poor selectivity and potential over-halogenation. masterorganicchemistry.comyoutube.com

However, modern synthetic methods have made significant advances in site-selective C-H functionalization. Research has shown that radical-mediated chlorination can be directed by certain functional groups within a molecule. nih.govnih.govsemanticscholar.org For instance, reactions using N-chloroamides or N-chlorosulfamides can proceed via an intramolecular hydrogen atom transfer (HAT) mechanism. rsc.orgnih.gov In many systems, this process favors abstraction of a hydrogen atom from the γ or δ position relative to the directing group through a sterically and electronically preferred six- or seven-membered transition state. rsc.orgnih.gov While a specific protocol for N-(2,6-dimethylphenyl)butanamide is not widely documented, these principles suggest that a directed radical chlorination could potentially favor halogenation at the γ- or δ- (terminal) position of the butyl chain, but achieving exclusive formation of the 4-chloro isomer would remain a significant challenge.

Table 2: Comparison of Halogenation Strategies
StrategyAdvantagesDisadvantages
Use of Halogenated Acyl ChlorideExcellent regioselectivity; High efficiency; Convergent synthesisRequires synthesis of the specific halogenated starting material
Post-Synthetic HalogenationUses simpler, non-halogenated starting materialsPoor regioselectivity with classical methods; Risk of multiple products; May require complex directing groups for selectivity

Multi-Step Synthesis of Related 2,6-Dialkylphenyl Acetic Acid Precursors and Intermediates

2,6-Dialkylphenylacetic acids and their derivatives are important intermediates for various bioactive compounds. The synthesis of these complex precursors often requires multi-step sequences. A documented process for preparing compounds like (4-chloro-2,6-dimethylphenyl)acetic acid illustrates the chemical transformations involved.

One established synthetic route begins with a halogenated aromatic compound, such as 4-chloro-2,6-dimethylbromobenzene. The synthesis proceeds through several key stages:

Formylation: The starting bromo-compound is reacted with butyllithium (B86547) followed by a formylating agent like N,N-dimethylformamide (DMF) to produce 4-chloro-2,6-dimethylbenzaldehyde.

Reduction: The resulting aldehyde is reduced to the corresponding benzyl (B1604629) alcohol (4-chloro-2,6-dimethylbenzyl alcohol) using a reducing agent such as sodium borohydride.

Activation: The hydroxyl group of the benzyl alcohol is converted into a better leaving group. This is typically done by reacting it with thionyl chloride (SOCl₂) to yield 4-chloro-2,6-dimethylbenzyl chloride.

Cyanation: The benzyl chloride is then reacted with a cyanide salt, such as sodium cyanide, in a nucleophilic substitution reaction to form (4-chloro-2,6-dimethylphenyl)acetonitrile.

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid, yielding the target (4-chloro-2,6-dimethylphenyl)acetic acid.

This multi-step sequence allows for the construction of the phenylacetic acid scaffold from simpler aromatic precursors, demonstrating a versatile strategy for accessing key intermediates in organic synthesis.

Advanced Structural Elucidation and Spectroscopic Characterization of N Arylbutanamides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of 4-chloro-N-(2,6-dimethylphenyl)butanamide is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 2,6-dimethylphenyl ring are anticipated to appear in the downfield region, typically between 7.0 and 7.3 ppm. Due to symmetry, the two meta-protons and the single para-proton would likely present as a complex multiplet or as two distinct signals.

A key signal would be the amide proton (N-H), which is expected to appear as a singlet further downfield, its chemical shift being sensitive to solvent and concentration. The two methyl groups attached to the aromatic ring are chemically equivalent and should produce a sharp singlet in the upfield region, likely around 2.2 ppm. The aliphatic chain protons would give rise to three distinct signals: a triplet corresponding to the methylene (B1212753) group adjacent to the carbonyl (CH ₂-C=O), a triplet for the methylene group bonded to the chlorine atom (CH ₂-Cl), and a quintet or multiplet for the central methylene group (-CH₂-CH ₂-CH₂-).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) (Predicted) Multiplicity Proton Assignment
~ 7.5 - 8.5 Singlet NH
~ 7.0 - 7.3 Multiplet Ar-H
~ 3.6 Triplet -CH₂-Cl
~ 2.4 Triplet -C(=O)-CH ₂-
~ 2.2 Singlet Ar-CH

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 10 distinct carbon signals are expected, as symmetry in the dimethylphenyl group renders the two methyl carbons and the two ortho/meta carbons equivalent.

The carbonyl carbon (C=O) of the amide functional group is expected to be the most downfield signal, typically appearing around 170-175 ppm. The aromatic carbons will resonate in the 125-140 ppm range. The aliphatic carbons of the butanamide chain will appear in the upfield region, with the carbon attached to the chlorine atom (-C H₂-Cl) expected around 40-45 ppm and the other methylene carbons resonating at slightly lower chemical shifts. The two equivalent methyl carbons on the aromatic ring would produce a single signal in the most upfield region of the spectrum, typically around 18-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) (Predicted) Carbon Assignment
~ 172 C =O (Amide)
~ 135-138 Ar-C (Quaternary, C-N & C-CH₃)
~ 127-129 Ar-C H
~ 44 -C H₂-Cl
~ 35 -C(=O)-C H₂-
~ 28 -CH₂-C H₂-CH₂-

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

A prominent feature would be the N-H stretching vibration of the secondary amide, appearing as a sharp peak in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is expected to produce a strong, sharp absorption band around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) typically appears near 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted) Vibrational Mode Functional Group
~ 3350 N-H Stretch Secondary Amide
~ 2850-2960 C-H Stretch Aliphatic (CH₂, CH₃)
~ 1660 C=O Stretch (Amide I) Secondary Amide
~ 1550 N-H Bend (Amide II) Secondary Amide
~ 1470 C=C Stretch Aromatic Ring

Note: Predicted values are based on standard IR correlation tables. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pathways of a compound. The molecular formula of this compound is C₁₂H₁₆ClNO, corresponding to a molecular weight of approximately 225.71 g/mol . biosynth.com

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak (M⁺) would be expected at m/z 225. Due to the natural isotopic abundance of chlorine, an M+2 peak at m/z 227 with an intensity of approximately one-third of the M⁺ peak would be a characteristic feature.

Common fragmentation patterns would likely involve the cleavage of the amide bond and the alkyl chain. A significant fragment could arise from the loss of the chlorobutyl chain, resulting in a fragment corresponding to the 2,6-dimethylaniline (B139824) moiety. Another prominent fragmentation would be the alpha-cleavage adjacent to the carbonyl group, leading to the formation of an acylium ion.

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would be able to confirm the exact mass of the molecular ion, distinguishing it from other species with the same nominal mass. This technique is invaluable for confirming the elemental formula C₁₂H₁₆ClNO.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be essential for the definitive structural elucidation of this compound.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study would yield a comprehensive dataset of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is fundamental to understanding the molecule's precise geometry.

Table 1: Hypothetical Bond Lengths for this compound (Å) No experimental data available.

Atom 1 Atom 2 Length (Å)
Cl C4 N/A
O1 C1 N/A
N1 C1 N/A
N1 C5 N/A
C1 C2 N/A
C2 C3 N/A
C3 C4 N/A

Table 2: Hypothetical Bond Angles for this compound (°) No experimental data available.

Atom 1 Atom 2 Atom 3 Angle (°)
O1 C1 N1 N/A
O1 C1 C2 N/A
N1 C1 C2 N/A
C1 N1 C5 N/A
C1 C2 C3 N/A
C2 C3 C4 N/A
Cl C4 C3 N/A

Table 3: Hypothetical Torsion Angles for this compound (°) No experimental data available.

Atom 1 Atom 2 Atom 3 Atom 4 Angle (°)
C5 N1 C1 C2 N/A
N1 C1 C2 C3 N/A
C1 C2 C3 C4 N/A
C2 C3 C4 Cl N/A

Analysis of Molecular Conformations and Asymmetric Unit Composition (Applicable to Amides)

The crystallographic data would reveal the preferred conformation of the butanamide chain and the orientation of the 2,6-dimethylphenyl group relative to the amide plane. It would also define the content of the asymmetric unit, which is the smallest unique part of the crystal structure from which the entire crystal is built by symmetry operations.

Investigation of Intermolecular Interactions and Crystal Packing Motifs (Applicable to Amides)

Analysis of the crystal structure would identify any significant intermolecular interactions, such as hydrogen bonds (e.g., N-H···O), halogen bonds (e.g., C-Cl···O or C-Cl···π), and van der Waals forces. These interactions govern how the molecules pack together in the solid state, influencing the material's physical properties. Common packing motifs in amides, such as chains or sheets formed through hydrogen bonding, would be characterized.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro N 2,6 Dimethylphenyl Butanamide

Nucleophilic Substitution Reactions Involving the Terminal Chloro Group

The presence of a chlorine atom at the terminal position of the butyl chain makes this carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of the synthetic utility of 4-chloro-N-(2,6-dimethylphenyl)butanamide, allowing for the introduction of a variety of functional groups.

The terminal chloro group can be readily displaced by a range of nucleophiles in what is typically an SN2 reaction. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the chloride ion.

Amines: Primary and secondary amines can react with this compound to form the corresponding amino-substituted products. This reaction is fundamental for building more complex molecular architectures, including those with potential biological activity.

Thiols: Thiolate anions, generated by the deprotonation of thiols, are excellent nucleophiles and can displace the chloride to form thioethers.

Alkoxides: Alkoxides, the conjugate bases of alcohols, can also serve as nucleophiles to produce the corresponding ether derivatives.

The table below illustrates the expected products from the reaction of this compound with representative nucleophiles.

NucleophileReagent ExampleProduct
AmineDiethylamineN-(2,6-dimethylphenyl)-4-(diethylamino)butanamide
ThiolSodium thiophenoxideN-(2,6-dimethylphenyl)-4-(phenylthio)butanamide
AlkoxideSodium methoxideN-(2,6-dimethylphenyl)-4-methoxybutanamide

In nucleophilic substitution reactions, the nature of the leaving group is a critical factor in determining the reaction rate. For alkyl halides, the leaving group ability increases as the basicity of the halide ion decreases. Consequently, iodide is the best leaving group, followed by bromide, chloride, and then fluoride. libretexts.org

Therefore, the bromo analog of this compound, 4-bromo-N-(2,6-dimethylphenyl)butanamide, would be expected to be more reactive towards nucleophilic substitution. quora.commsu.edu The weaker carbon-bromine bond compared to the carbon-chlorine bond facilitates its cleavage during the SN2 transition state, leading to a faster reaction rate under identical conditions. msu.edu The general reactivity order for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F. libretexts.orgquora.com

Alkyl HalideRelative Reactivity in SN2 Reactions
R-IFastest
R-BrFaster
R-ClSlow
R-FSlowest

Transformations of the Amide Functional Group

The amide group in this compound is relatively stable but can undergo transformations under specific conditions. The most common reactions are hydrolysis and reduction.

Amide hydrolysis, which results in the formation of a carboxylic acid and an amine, can be achieved under either acidic or basic conditions, though it typically requires more forcing conditions than the hydrolysis of esters. pressbooks.pub Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com Basic hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. pressbooks.pub

Reduction of the amide group can lead to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. youtube.commasterorganicchemistry.com The reaction proceeds through the formation of an iminium ion intermediate, which is then further reduced to the amine. masterorganicchemistry.com

Tandem Reaction Sequences and Cyclization Pathways

The bifunctional nature of this compound allows for tandem reactions, where a transformation at one functional group can be followed by an intramolecular reaction involving the other. This is particularly useful for the synthesis of N-heterocycles.

The amide group can be activated to become more electrophilic, facilitating intramolecular cyclization. Reagents like triflic anhydride (B1165640) (Tf2O) can activate the amide carbonyl, leading to the formation of a reactive intermediate. nih.govresearchgate.netacs.org This activation can promote intramolecular nucleophilic attack from a suitable nucleophile, if one is present or generated in situ.

A particularly important transformation of this compound is its cyclization to form N-heterocycles. Intramolecular nucleophilic substitution, where the amide nitrogen acts as the nucleophile, can lead to the formation of a pyrrolidinone ring system. This reaction is typically promoted by a base, which deprotonates the amide nitrogen, increasing its nucleophilicity. The resulting anion then displaces the terminal chloride to form the five-membered ring of N-(2,6-dimethylphenyl)pyrrolidin-2-one.

Further reduction of the resulting lactam (cyclic amide) with a strong reducing agent like LiAlH4 would yield the corresponding pyrrolidine. This two-step sequence provides a viable route to N-aryl substituted pyrrolidines.

Electronic and Steric Effects of the N-(2,6-Dimethylphenyl) Moiety on Reactivity

The reactivity of this compound is profoundly influenced by the structural and electronic characteristics of the N-(2,6-dimethylphenyl) moiety. The presence of two methyl groups at the ortho positions of the phenyl ring introduces significant steric and electronic perturbations that differentiate its chemical behavior from that of unsubstituted N-phenylamides or N-alkanamides. These effects modulate the reactivity of the amide functional group and can influence reactions involving the chloroalkyl chain.

Steric Hindrance:

The most prominent feature of the 2,6-dimethylphenyl group is the substantial steric hindrance it creates around the amide nitrogen. youtube.comtaylorandfrancis.com The two ortho-methyl groups physically obstruct the space surrounding the amide linkage, impeding the approach of reactants. This steric congestion has several critical consequences for the molecule's reactivity and conformation:

Restricted Rotation and Molecular Conformation: The steric clash between the ortho-methyl groups and the carbonyl group of the amide restricts free rotation around the N-C(aryl) bond. This forces the phenyl ring to adopt a twisted, non-planar orientation relative to the amide plane. X-ray crystallographic studies on analogous structures, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide and 2-chloro-N-(2,6-dimethylphenyl)benzamide, provide quantitative evidence for this effect, revealing significant dihedral angles between the aromatic ring and the amide plane. researchgate.netresearchgate.net This fixed conformation is crucial in determining which reaction pathways are sterically feasible.

Shielding of Reaction Centers: The bulky arrangement shields the amide carbonyl carbon and the nitrogen atom from direct attack by nucleophiles or other reagents. researchgate.net Reactions that would typically occur at the amide group in less hindered molecules are significantly slowed or prevented entirely. youtube.comresearchgate.net For instance, intermolecular nucleophilic attack at the carbonyl carbon is less favorable compared to an N-phenylbutanamide lacking ortho substituents.

The table below, compiled from crystallographic data of related N-(2,6-dimethylphenyl) amides, illustrates the non-planar molecular geometry induced by steric hindrance.

CompoundDihedral Angle between Phenyl Ring and Amide PlaneReference
2-Chloro-N-(2,6-dimethylphenyl)acetamideData not explicitly stated, but structure shows non-planarity researchgate.net
2-Chloro-N-(2,6-dimethylphenyl)benzamide3.30 (18)° researchgate.net

This interactive table summarizes key structural data indicating steric influence.

Electronic Effects:

The electronic nature of the N-(2,6-dimethylphenyl) group is a complex interplay between inductive effects of the methyl groups and the resonance effect of the nitrogen lone pair, which is heavily modulated by the sterically enforced molecular geometry.

Inductive Effects: The two methyl groups are weakly electron-donating by induction, which slightly increases the electron density of the phenyl ring.

Resonance (Mesomeric) Effects: In a typical N-arylamide, the lone pair of electrons on the nitrogen atom can be delocalized into both the adjacent carbonyl group and the aromatic ring. However, due to the steric hindrance from the ortho-methyl groups, the phenyl ring is twisted out of the amide plane. This misalignment significantly disrupts the orbital overlap necessary for effective conjugation between the nitrogen lone pair and the phenyl ring's π-system.

The primary consequence of this disrupted conjugation is that the nitrogen lone pair is more localized and participates more effectively in resonance with the adjacent carbonyl group. This has two major effects:

It increases the double-bond character of the amide C-N bond, making it stronger and more resistant to cleavage.

It decreases the electrophilicity of the carbonyl carbon, as the partial positive charge on the carbon is more effectively neutralized by the nitrogen's lone pair. This reduced electrophilicity, combined with the steric shielding, renders the carbonyl group less susceptible to nucleophilic attack.

The following table provides a comparative analysis of the electronic properties and their impact on reactivity.

PropertyN-Alkylbutanamide (e.g., N-ethyl)N-PhenylbutanamideThis compound
N Lone Pair Delocalization Only into C=O groupInto C=O and Phenyl RingPredominantly into C=O group due to steric hindrance disrupting N-Aryl conjugation
Amide C-N Bond Character Significant double-bond characterLess double-bond character than N-alkylHigh double-bond character, similar to or greater than N-alkyl
Carbonyl Carbon Electrophilicity ModerateIncreased (due to N lone pair delocalization into ring)Reduced (due to enhanced N lone pair delocalization into C=O)
Predicted Reactivity at Carbonyl Susceptible to nucleophilic attackMore susceptible than N-alkylLess susceptible to nucleophilic attack (steric and electronic factors)

This interactive table compares the electronic characteristics and resulting reactivity across different amide structures.

Computational Chemistry and Theoretical Studies on 4 Chloro N 2,6 Dimethylphenyl Butanamide and Amide Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of electronic structure and the prediction of various molecular properties from first principles.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. For 4-chloro-N-(2,6-dimethylphenyl)butanamide, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The following table presents hypothetical, yet representative, optimized geometrical parameters for this compound, based on typical values from DFT calculations on analogous structures. nih.govmdpi.com

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O~1.23 Å
Bond LengthC-N (amide)~1.36 Å
Bond LengthN-C (aryl)~1.42 Å
Bond LengthC-Cl~1.80 Å
Bond AngleO=C-N~122°
Dihedral AngleC(aryl)-N-C=O~40-60°

A significant advantage of DFT is its ability to predict spectroscopic data, which can be used to interpret or verify experimental spectra.

Infrared (IR) Frequencies: After geometry optimization, a frequency calculation can be performed. This not only confirms that the structure is a true minimum (no imaginary frequencies) but also yields the vibrational modes of the molecule. These calculated frequencies correspond to the peaks in an IR spectrum. Key vibrations for this compound would include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). nih.govacs.org Theoretical calculations have shown that for N-methylacetamide, the Amide I band typically appears between 1600-1800 cm⁻¹, the Amide II band between 1470-1570 cm⁻¹, and the Amide III band between 1250-1350 cm⁻¹. acs.org

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations provide theoretical spectra that can be correlated with experimental data to aid in structure elucidation. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecule's conformation.

The table below illustrates expected spectroscopic parameters for this compound based on computational studies of similar amide compounds. researchgate.netresearchgate.net

SpectroscopyParameterPredicted Value
IRN-H Stretch~3300-3500 cm⁻¹
IRC=O Stretch (Amide I)~1650-1680 cm⁻¹
IRN-H Bend (Amide II)~1530-1560 cm⁻¹
IRC-Cl Stretch~650-750 cm⁻¹
¹H NMRN-H Proton~7.5-8.5 ppm
¹³C NMRC=O Carbon~170-175 ppm

Conformational Analysis through Molecular Mechanics and Dynamics

The butanamide side chain of this compound has several rotatable single bonds, leading to a high degree of conformational flexibility. Understanding the accessible conformations and their relative energies is crucial, as the biological activity and physical properties of a molecule are often governed by its preferred shape.

Molecular Mechanics (MM) force fields offer a computationally efficient way to explore the conformational space. A systematic or stochastic search can identify numerous low-energy conformers. For amides like lidocaine (B1675312) analogues, which share the N-(2,6-dimethylphenyl)acetamide moiety, studies have shown that both trans and cis amide conformers are possible, with the trans form generally being more stable. nih.gov The orientation of the side chain can lead to various folded and extended structures.

Molecular Dynamics (MD) simulations provide a more dynamic picture of conformational behavior. nih.gov By simulating the motion of the atoms over time, MD can reveal the transitions between different conformational states and the timescales on which these motions occur. For a molecule like this compound in a solvent, MD simulations can illustrate how interactions with the solvent influence its shape and flexibility. Such simulations on poly-amido-saccharides have demonstrated how the amide backbone orients itself to interact with solvent molecules. bu.edu

In Silico Approaches for Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. For this compound, several reactions could be of interest, such as its synthesis, hydrolysis, or intramolecular cyclization.

The hydrolysis of amides, for example, can proceed under acidic or basic conditions. masterorganicchemistry.com DFT calculations can be used to model the reaction pathways for these processes. nih.gov This involves locating the transition state structure for each step of the proposed mechanism and calculating the activation energy barrier. Comparing the energy barriers for different potential pathways allows chemists to predict the most likely mechanism. For instance, in amide hydrolysis, calculations can distinguish between a stepwise mechanism involving a tetrahedral intermediate and a concerted mechanism. nih.gov The role of solvent molecules can also be explicitly included in these models to understand their catalytic effect. nih.gov

Similarly, in silico studies can predict the feasibility of intramolecular reactions. The chloro-butanamide chain could potentially undergo cyclization. Computational analysis would involve identifying the transition state for the ring-closing step and calculating its energy. A high activation barrier would suggest the reaction is unfavorable under normal conditions.

Structure-Reactivity and Structure-Property Relationship Studies

Computational methods can quantify electronic properties that are directly related to a molecule's reactivity and physical properties. For this compound, these studies can explain how its specific structure influences its behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this molecule, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide N-H proton, indicating sites for electrophilic and nucleophilic attack, respectively.

Structure-Reactivity: The concept of "amicity" or amide resonance stabilization is a key factor in the reactivity of amides. mdpi.com Computational methods can quantify this stabilization energy. The steric hindrance from the 2,6-dimethylphenyl group can force the amide N-C(O) bond to twist, reducing the planarity and thus the resonance stabilization. This "activation" of the amide bond would make it more susceptible to reactions like hydrolysis compared to a planar amide. mdpi.com Computational studies can precisely quantify the energetic cost of this twisting and correlate it with increased reactivity.

Applications in Advanced Organic Synthesis and Chemical Scaffold Design

Utilization as a Building Block for Complex N-Heterocyclic Compounds

The presence of both an amide functionality and a terminal alkyl chloride makes 4-chloro-N-(2,6-dimethylphenyl)butanamide a prime candidate for the synthesis of various nitrogen-containing heterocyclic compounds. The chloro group serves as a reactive handle for intramolecular cyclization reactions, a cornerstone strategy in heterocyclic synthesis.

One potential pathway involves the intramolecular N-alkylation of the amide nitrogen. Following deprotonation of the amide N-H bond, the resulting anion can displace the chloride to form a lactam, a core structure in many biologically active molecules. The size of the resulting ring can be influenced by the reaction conditions and the presence of catalysts.

Furthermore, the butanamide backbone provides a four-carbon unit that can be incorporated into larger heterocyclic systems. For instance, it could potentially be utilized in multi-component reactions or tandem reaction sequences to construct bicyclic or polycyclic frameworks containing nitrogen. The 2,6-dimethylphenyl group, while sterically demanding, can influence the regioselectivity and stereoselectivity of these cyclization reactions, offering a degree of control over the final product's three-dimensional structure.

Potential N-Heterocyclic Scaffold Synthetic Strategy Key Feature of Precursor
Pyrrolidinones/Piperidinones (Lactams)Intramolecular N-alkylationReactive chlorobutyl chain
Substituted Pyrrolidines/PiperidinesReductive amination/cyclizationAmide and chloro functionalities
Fused Bicyclic HeterocyclesTandem cyclization reactionsPre-installed four-carbon backbone

Precursor in the Synthesis of Quinolizidine (B1214090) and Other Alkaloid Scaffolds

The structural motif of this compound is particularly well-suited for the synthesis of quinolizidine alkaloids, a class of natural products with a wide range of biological activities. The synthesis of these bicyclic nitrogen-containing scaffolds often relies on the construction of a piperidine (B6355638) ring followed by the formation of a second fused ring.

In a hypothetical synthetic route, the butanamide could be elaborated to introduce a second nitrogen atom and additional carbon units. The existing framework would then be poised for a cascade of reactions, including intramolecular cyclizations, to construct the characteristic quinolizidine core. The chloro-substituent offers a convenient point for introducing further complexity or for initiating the ring-closing steps.

The principles guiding its potential use in quinolizidine synthesis can be extended to other alkaloid scaffolds. Many alkaloids feature piperidine or related nitrogen-containing rings as key structural elements. The ability to deliver a functionalized four-carbon chain attached to a protected nitrogen atom makes this compound a potentially valuable starting material in the total synthesis of such complex natural products.

Design and Synthesis of Novel Amide-Based Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This compound can serve as a versatile scaffold for the creation of novel amide-based hybrid molecules.

The terminal chloro group is readily displaced by various nucleophiles, allowing for the attachment of other biologically active moieties. For example, it could be reacted with phenols, thiols, or amines that are part of another pharmacophore to create a hybrid molecule with a flexible butanamide linker. The amide bond itself is a key structural feature in many pharmaceuticals and can participate in crucial hydrogen bonding interactions with biological targets.

The 2,6-dimethylphenyl group can also be modified to introduce additional functionalities or to modulate the physicochemical properties of the hybrid molecule, such as its solubility and lipophilicity. This adaptability makes this compound an attractive platform for generating libraries of hybrid compounds for biological screening.

Hybrid Molecule Component Role of this compound Potential Application
Second PharmacophoreLinker and structural scaffoldDrug discovery, combination therapy
Targeting MoietyCarrier for targeted deliveryTargeted drug delivery
Fluorescent ProbeCore structure for labelingBioimaging and diagnostics

Role in Establishing General Synthetic Methodologies for Amide Derivatives

Beyond its direct application in the synthesis of specific target molecules, this compound can be instrumental in the development of new and general synthetic methodologies for the formation and modification of amide derivatives. Amide bond formation is one of the most fundamental and frequently performed reactions in organic chemistry.

The presence of a reactive chloroalkyl chain in proximity to the amide group allows for the study of various intramolecular transformations and the development of novel cyclization catalysts. The sterically hindered nature of the N-(2,6-dimethylphenyl) group presents a unique challenge and opportunity for developing robust amidation and N-arylation methods that can tolerate sterically demanding substrates.

Furthermore, this compound can be used as a model substrate to explore new C-H activation and functionalization reactions adjacent to the amide nitrogen or on the aromatic ring. Such studies contribute to the broader toolkit of synthetic organic chemists, enabling the more efficient and selective synthesis of a wide range of complex molecules. The development of efficient protocols for amide synthesis remains a crucial area of research.

Future Directions in Research on 4 Chloro N 2,6 Dimethylphenyl Butanamide

Exploration of Novel Catalytic Methods for Synthesis and Transformation

The synthesis of 4-chloro-N-(2,6-dimethylphenyl)butanamide and related N-aryl amides traditionally relies on well-established but often harsh methods. Future research will likely focus on developing milder and more efficient catalytic pathways.

Transition-Metal Catalysis: While palladium-catalyzed C-N coupling reactions are a mainstay, research is expanding to include more earth-abundant and cost-effective metals like copper, nickel, and iron. nih.govnih.govrsc.org Future studies could explore the use of nickel hydride (NiH) catalysis for the hydroamidation of suitable alkene precursors, a method that offers high regioselectivity and functional group tolerance. rsc.org Iron-mediated reductive acylation of nitroarenes with acyl chlorides presents another promising, environmentally benign route that could be adapted for this compound's synthesis using water as a solvent. rsc.org

Organocatalysis: Metal-free synthetic routes are gaining significant traction. Research into organocatalytic methods, such as the ring-opening aminolysis of lactones with aromatic amines, could provide a 100% atom-economical pathway to ω-hydroxy N-aryl amides, which could then be converted to the target chloro-compound. nih.gov Another innovative approach is the Umpolung Amide Synthesis (UmAS), which could be further developed to directly forge the N-aryl amide bond from N-aryl hydroxylamines and α-halonitroalkane precursors, potentially avoiding epimerization in chiral variants. nih.govacs.org

The following table summarizes potential catalytic systems for future exploration:

Catalyst TypeMetal/CompoundPotential ReactionAdvantages
Transition Metal Copper ComplexesRadical-mediated C-N CouplingAbundant, economic, sustainable. nih.gov
Nickel Hydride (NiH)Hydroamidation of AlkenesHigh regioselectivity, broad substrate scope. rsc.org
Iron (Fe) powderReductive Acylation of NitroarenesInexpensive, low toxicity, can be used in water. rsc.org
Organocatalysis Bicyclic GuanidinesRing-opening of LactonesMetal-free, atom-economical, mild conditions. nih.gov
Brønsted BasesUmpolung Amide Synthesis (UmAS)Avoids activating agents, conserves stereochemistry. nih.govacs.org

Advanced Characterization of Transient Intermediates and Reaction Pathways

A deeper understanding of reaction mechanisms is crucial for process optimization and the development of more efficient catalysts. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry to elucidate the complex pathways involved in the synthesis and transformation of this compound.

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for mapping reaction energy profiles, identifying transition states, and clarifying the roles of catalysts and additives. rsc.orgrsc.org Future computational work could model the catalytic cycles of novel nickel- or copper-based systems for the amidation step, providing insights into the rate-determining factors and the origins of selectivity. rsc.orgacs.org Such studies can also predict the feasibility of proposed reaction pathways before experimental work is undertaken, saving time and resources. For example, modeling the 1,3-acyl transfer in mixed anhydride (B1165640) intermediates can help optimize conditions to favor amide formation. acs.org

In-situ Spectroscopy: Techniques like ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) allow for real-time monitoring of reaction progress. This enables the detection of short-lived intermediates and provides kinetic data that is essential for mechanistic validation. acs.org Applying these techniques to the catalytic synthesis of this compound could help identify key species, such as hemiaminal intermediates in dehydrogenative coupling pathways or metal-bound intermediates in cross-coupling reactions. acs.org

Development of Chemo- and Regioselective Transformations

The structure of this compound features multiple reactive sites: the alkyl chloride, the amide bond, and the dimethylphenyl ring. A significant future research direction will be the development of catalytic methods to selectively modify one site without affecting the others.

Selective C-Cl Bond Functionalization: The terminal chloro group is a versatile handle for further molecular elaboration. Future work could focus on developing catalytic systems (e.g., using copper, nickel, or photoredox catalysts) for cross-coupling reactions that selectively replace the chlorine atom with other functional groups (e.g., amines, alkynes, or aryl groups), creating a library of derivatives from a common intermediate.

Directed C-H Functionalization: The aromatic ring presents opportunities for late-stage functionalization. Research into directed C-H activation, where the amide group directs a catalyst to a specific ortho-position on the phenyl ring, could enable the introduction of new substituents with high regioselectivity. acs.org This would allow for the synthesis of more complex analogues without requiring a de novo multi-step synthesis.

Integration with Flow Chemistry and Automated Synthesis Methodologies

Moving from traditional batch processing to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. asynt.comchemicalindustryjournal.co.uk This paradigm shift is a key area for future research in the production of this compound.

Continuous Flow Synthesis: Adapting the synthesis of this compound to a flow reactor setup can lead to significant process intensification. syrris.comacs.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety, particularly when handling hazardous reagents or exothermic reactions. asynt.comresearchgate.net Future research could focus on developing a multi-step continuous flow process, potentially integrating synthesis, workup, and purification into a single, seamless operation. researchgate.net

ParameterBatch ProcessingFlow Chemistry
Safety Handling of large volumes of hazardous materials.Small reactor volumes, in-situ generation of reactive species. asynt.com
Heat Transfer Limited by surface-area-to-volume ratio.Superior heat transfer, precise temperature control. acs.org
Scalability Often requires re-optimization of conditions.Achieved by running the system for longer ("scaling out"). asynt.com
Process Control Difficult to precisely control mixing and temperature gradients.Precise control over residence time, stoichiometry, and mixing. chemicalindustryjournal.co.uk
Productivity Sequential processing leads to longer cycle times.Higher throughput and potential for continuous production. syrris.com

Automated Synthesis Platforms: The use of automated synthesis platforms, or "molecule makers," can accelerate the discovery and optimization of reaction conditions. illinois.edu Such systems can perform a large number of experiments in a high-throughput manner, rapidly screening different catalysts, solvents, and temperatures. rsc.org This technology could be employed to quickly identify optimal conditions for the synthesis of this compound or to rapidly generate a library of its derivatives for structure-activity relationship studies. illinois.edu

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-chloro-N-(2,6-dimethylphenyl)butanamide?

  • Methodological Answer : A plausible synthesis involves reacting 4-chlorobutanoyl chloride with 2,6-dimethylaniline under reflux in a non-polar solvent (e.g., chloroform). Stoichiometric ratios (1:1 molar ratio of acyl chloride to amine) and controlled temperature (0–25°C) minimize side reactions. Post-reaction, the product is precipitated by ice-water quenching, followed by recrystallization from ethanol to achieve purity . Key Validation : Monitor reaction progress via TLC. Confirm purity via melting point consistency (e.g., recrystallization until constant MP) and spectroscopic methods (FT-IR for amide C=O stretch ~1650 cm⁻¹; ¹H NMR for aromatic and aliphatic proton integration) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm the amide bond (C=O stretch at ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹).
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm for 2,6-dimethylphenyl) and aliphatic chains (δ 1.5–3.5 ppm for butanamide backbone).
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns. Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Advanced Research Questions

Q. How can computational modeling predict the crystal packing and intermolecular interactions of this compound?

  • Methodological Answer : Employ density functional theory (DFT) or molecular mechanics (e.g., Mercury CSD) to simulate crystal packing. Use SHELX suite (SHELXD/SHELXE) for experimental phasing and refinement. Analyze hydrogen-bonding networks (N-H⋯O=C) and torsional angles (e.g., C-Cl orientation relative to the aromatic ring) to predict polymorphism . Case Study : For analogous sulfonamides, torsional angles (e.g., S-N-C-C) varied between -53.8° and -78.7°, influencing packing efficiency .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

  • Methodological Answer :
  • Purification : Recrystallize from multiple solvents (ethanol, acetone) to isolate pure polymorphs.
  • DSC Analysis : Identify phase transitions or decomposition points.
  • Cross-Validation : Compare data with structurally similar compounds (e.g., N-(2,6-dimethylphenyl)butanamide derivatives). If MP varies >5°C, assess purity via HPLC or elemental analysis .

Q. What strategies optimize yield and selectivity in large-scale synthesis of this compound?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., THF) enhance reaction rates.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Scale-Up Considerations : Use dropwise addition of acyl chloride to prevent exothermic side reactions. Post-synthesis, employ column chromatography (silica gel, hexane/ethyl acetate) for impurity removal .

Data Interpretation and Contradictions

Q. How can researchers address conflicting reactivity data in electrophilic substitution reactions involving the 2,6-dimethylphenyl group?

  • Methodological Answer :
  • Steric Analysis : The 2,6-dimethyl groups hinder electrophilic attack at the para position. Use X-ray data to confirm substituent orientation.
  • Competitive Experiments : Compare reactivity with unsubstituted phenyl analogs. For example, in sulfonamide derivatives, steric effects reduced nitration yields by ~40% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.